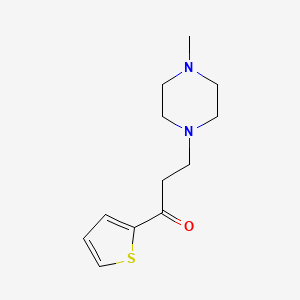
1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- is a chemical compound that belongs to the class of organic compounds known as ketones. These compounds are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This particular compound features a piperazine ring substituted with a methyl group and a thienyl group, which is a sulfur-containing aromatic ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methyl Group: The piperazine ring is then methylated using methyl iodide or methyl bromide in the presence of a base such as sodium hydride.
Attachment of the Thienyl Group: The thienyl group is introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Ketone: Finally, the ketone group is introduced through oxidation of the corresponding alcohol using oxidizing agents like chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazines.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a ligand in biochemical assays to study receptor-ligand interactions.
Medicine: Potentially explored for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- would depend on its specific interactions with molecular targets. Typically, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels. The thienyl group might contribute to binding affinity and specificity through aromatic interactions.
類似化合物との比較
Similar Compounds
1-Propanone, 3-(4-methyl-1-piperazinyl)-1-phenyl-: Similar structure but with a phenyl group instead of a thienyl group.
1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-furyl)-: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
1-Propanone, 3-(4-methyl-1-piperazinyl)-1-(2-thienyl)- is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to phenyl or furyl analogs. This uniqueness might translate to different biological activities or chemical reactivities.
特性
CAS番号 |
100316-89-0 |
|---|---|
分子式 |
C12H18N2OS |
分子量 |
238.35 g/mol |
IUPAC名 |
3-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C12H18N2OS/c1-13-6-8-14(9-7-13)5-4-11(15)12-3-2-10-16-12/h2-3,10H,4-9H2,1H3 |
InChIキー |
UJFUMSCHEBXVMI-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)
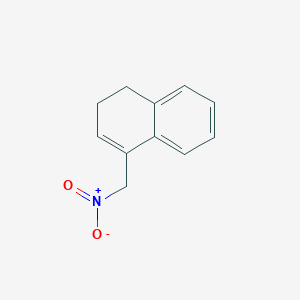
![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
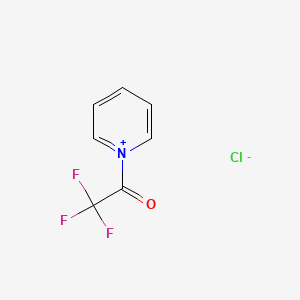
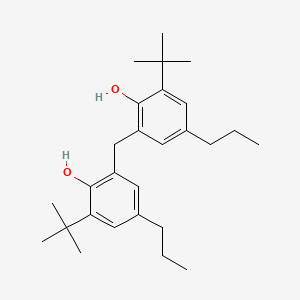
![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
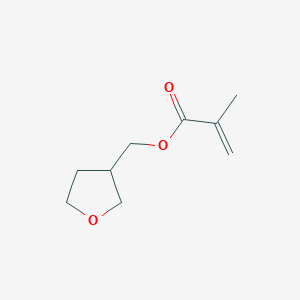
![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
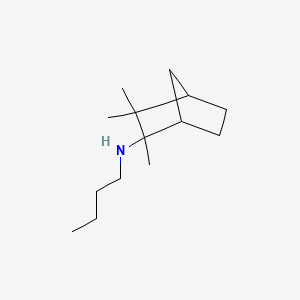
![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)
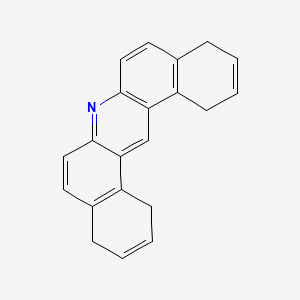
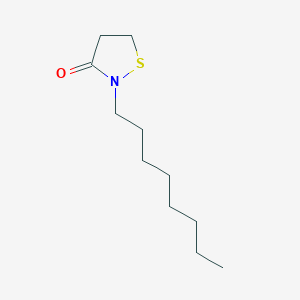
![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)
